D-Lactic acid

Descripción

A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed)

D-Lactic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Microchloropsis, Papaver somniferum, and other organisms with data available.

This compound is the end product of the enzyme Glyoxalase II ([EC:3.1.2.6] hydroxyacyl-glutathione hydrolase) which converts the intermediate substrate S-lactoyl-glutathione to reduced glutathione and D-lactate. (OMIM 138790). The concentrated form is used internally to prevent gastrointestinal fermentation.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

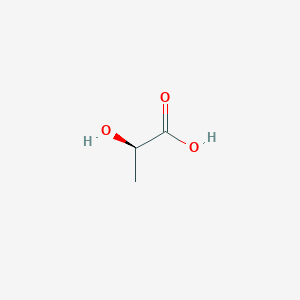

IUPAC Name |

(2R)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-UWTATZPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106989-11-1 |

Source

|

| Record name | Poly[(+)-lactic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106989-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0047030 |

Source

|

| Record name | D-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | D-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10326-41-7 |

Source

|

| Record name | D-Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propanoic acid, 2-hydroxy-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52.8 °C |

Source

|

| Record name | D-Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the biochemical pathway of D-Lactic acid synthesis?

An In-depth Technical Guide to the Biochemical Pathways of D-Lactic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the dextrorotatory enantiomer of lactic acid, is a chiral molecule of significant interest in various industrial and biomedical fields. While L-lactic acid is the common isomer in human metabolism, this compound is primarily produced by microorganisms.[1] Its synthesis is crucial for the production of biodegradable plastics like poly-D-lactic acid (PDLA), which enhances the thermal properties of polylactic acid (PLA) through stereocomplex formation.[2][3] Furthermore, understanding the biochemical pathways of this compound synthesis is vital for diagnosing and managing D-lactic acidosis, a metabolic disorder characterized by the accumulation of D-lactate in the blood.[4][5][6] This technical guide provides a comprehensive overview of the core biochemical pathways of this compound synthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biochemical Pathways of this compound Synthesis

There are two primary biochemical pathways responsible for the synthesis of this compound: the direct reduction of pyruvate and the methylglyoxal pathway.

Direct Reduction of Pyruvate via D-Lactate Dehydrogenase

The most direct route for this compound synthesis is the reduction of pyruvate, the end-product of glycolysis, catalyzed by the enzyme D-lactate dehydrogenase (D-LDH; EC 1.1.1.28).[7][8] This NAD(P)H-dependent enzyme is prevalent in various bacteria, particularly lactic acid bacteria (LAB) such as Lactobacillus species, which are often utilized in industrial fermentation processes for this compound production.[1][9][10]

The reaction is as follows:

Pyruvate + NADH + H⁺ ⇌ this compound + NAD⁺

This reaction is reversible, with the forward reaction (pyruvate reduction) being favored under anaerobic conditions, allowing for the regeneration of NAD⁺ necessary for glycolysis to continue.[7]

Caption: Direct conversion of pyruvate to this compound by D-Lactate Dehydrogenase.

The Methylglyoxal Pathway

The methylglyoxal pathway is an alternative route for this compound synthesis that is primarily considered a detoxification pathway for the reactive dicarbonyl compound, methylglyoxal.[11][12] This pathway is found in a wide range of organisms, from bacteria to mammals.[8] Methylglyoxal is formed as a spontaneous by-product of glycolysis from the triosephosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[8]

The detoxification of methylglyoxal to this compound is a two-step process catalyzed by the glyoxalase system:

-

Glyoxalase I (Glo1; EC 4.4.1.5): This enzyme catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from methylglyoxal and glutathione (GSH), to S-D-lactoylglutathione.[7][13][14]

-

Glyoxalase II (Glo2; EC 3.1.2.6): This enzyme hydrolyzes S-D-lactoylglutathione to this compound and regenerates glutathione.[7][13][14]

Caption: The Methylglyoxal pathway for this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and production yields of this compound synthesis.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ or k_cat_ | Reference |

| D-Lactate Dehydrogenase | Lactobacillus plantarum | Pyruvate | 0.260 | - | [15] |

| Mouse periportal hepatocytes | L-lactate | 8.62 - 13.5 | - | [16] | |

| Mouse skeletal muscle fibers | L-lactate | 13.3 - 17.9 | - | [16] | |

| Glyoxalase I | Saccharomyces cerevisiae | Hemithioacetal | 0.53 ± 0.07 | 3.18 ± 0.16 x 10⁻² mM/min | [7] |

| Glyoxalase II | Saccharomyces cerevisiae | S-D-lactoylglutathione | 0.32 ± 0.13 | 1.03 ± 0.10 x 10⁻³ mM/min | [7] |

| Human | S-D-lactoylglutathione | 0.66 ± 0.19 | 570 ± 99 s⁻¹ | [17] |

Table 2: this compound Production in Various Microorganisms

| Microorganism | Substrate | This compound Titer (g/L) | Yield (g/g substrate) | Optical Purity (%) | Reference |

| Lactobacillus plantarum (engineered) | Glucose + Xylose | 47.2 | - | >99 | [18] |

| Lactobacillus delbrueckii | Sugar molasses | 162 | - | - | [2] |

| Saccharomyces cerevisiae (engineered) | Glucose | 61.5 | 0.612 | >99.9 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis.

D-Lactate Dehydrogenase Activity Assay

This protocol is adapted from a standard colorimetric assay for LDH activity.

Principle: The activity of D-LDH is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

-

Cuvettes or 96-well UV-transparent plates

-

Assay Buffer: 200 mM Tris-HCl, pH 8.0[1]

-

Substrate Solution: 50 mM Lithium D-lactate in water[1]

-

Cofactor Solution: 6 mM NAD⁺ in water

-

Enzyme sample (e.g., cell lysate, purified enzyme)

Procedure:

-

Reaction Mixture Preparation: In a cuvette or well, prepare a reaction mixture containing:

-

1.9 mL Assay Buffer

-

0.5 mL Substrate Solution

-

0.5 mL Cofactor Solution

-

-

Blank Measurement: Add an appropriate volume of water or buffer instead of the enzyme sample to the reaction mixture and measure the absorbance at 340 nm to set the baseline.

-

Enzyme Reaction: Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme sample to the reaction mixture. Mix gently.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 340 nm over a period of 5-10 minutes, taking readings at regular intervals (e.g., every 30 seconds).

-

Calculation of Activity: The rate of the reaction (ΔA340/min) is proportional to the enzyme activity. The specific activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Glyoxalase I and II Activity Assays

These protocols are based on spectrophotometric methods.

Principle: The formation of S-D-lactoylglutathione from the hemithioacetal is monitored by the increase in absorbance at 240 nm.[19]

Materials:

-

UV-Vis Spectrophotometer

-

Assay Buffer: 50 mM Sodium Phosphate buffer, pH 6.6

-

Methylglyoxal solution

-

Glutathione (GSH) solution

-

Enzyme sample

Procedure:

-

Substrate Preparation: Prepare the hemithioacetal substrate by pre-incubating methylglyoxal and GSH in the Assay Buffer at 37°C for 10 minutes.[19]

-

Reaction Initiation: Add the enzyme sample to the pre-incubated substrate mixture.

-

Measurement: Monitor the increase in absorbance at 240 nm for 5 minutes.[19]

-

Calculation: Calculate the initial rate of absorbance increase. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute.[19]

Principle: The hydrolysis of S-D-lactoylglutathione is monitored by the decrease in absorbance at 240 nm.[19]

Materials:

-

UV-Vis Spectrophotometer

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

S-D-lactoylglutathione solution

-

Enzyme sample

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the Assay Buffer and S-D-lactoylglutathione.

-

Reaction Initiation: Add the enzyme sample to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 240 nm.

-

Calculation: Calculate the initial rate of absorbance decrease. One unit of activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of S-D-lactoylglutathione per minute.[19]

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in fermentation broth.

Principle: this compound is separated from other components in the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a UV detector.

Materials:

-

HPLC system with a UV detector

-

Mobile Phase: 0.01 M Phosphoric acid solution (pH 2.5)[5][20]

-

This compound standard solutions

-

Sample from fermentation broth (centrifuged and filtered)

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells and debris. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis:

-

Set the column temperature to room temperature.

-

Set the mobile phase flow rate to 1.0 mL/min.

-

Set the UV detector wavelength to 210 nm.

-

Inject a known volume of the prepared sample and standard solutions onto the column.

-

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Conclusion

The synthesis of this compound is a fundamentally important biochemical process with implications ranging from industrial biotechnology to clinical diagnostics. The two primary pathways, direct pyruvate reduction and the methylglyoxal detoxification route, offer different metabolic contexts for its production. A thorough understanding of the enzymes involved, their kinetics, and the methods for their study is essential for researchers and professionals in the fields of metabolic engineering, drug development, and clinical science. This guide provides a foundational resource for these endeavors, summarizing the core knowledge and providing practical experimental frameworks.

References

- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 2. Efficient Conversion of Agroindustrial Waste into D(-) Lactic Acid by Lactobacillus delbrueckii Using Fed-Batch Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound production by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Determination of lactic acid in fermentation broth of Rhizopus oryzae by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tycmhoffman.com [tycmhoffman.com]

- 7. In situ kinetic analysis of glyoxalase I and glyoxalase II in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylglyoxal, the dark side of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylglyoxal in Cardiometabolic Disorders: Routes Leading to Pathology Counterbalanced by Treatment Strategies [mdpi.com]

- 10. assaygenie.com [assaygenie.com]

- 11. researchgate.net [researchgate.net]

- 12. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Glyoxalase 2: Towards a Broader View of the Second Player of the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic parameters of lactate dehydrogenase in liver and gastrocnemius determined by three quantitative histochemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. portlandpress.com [portlandpress.com]

- 20. researchgate.net [researchgate.net]

The Tale of Two Isomers: An In-Depth Technical Guide to D-Lactic and L-Lactic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Lactic acid, a fundamental product of glycolysis, exists as two stereoisomers: D-lactic acid and L-lactic acid. While structurally similar, their metabolic fates and physiological implications within the human body are profoundly different. This technical guide provides a comprehensive exploration of the distinct metabolic pathways of D- and L-lactic acid, offering insights crucial for research, diagnostics, and therapeutic development.

Core Metabolic Pathways: A Tale of Two Enzymes

The metabolic divergence of D- and L-lactic acid begins with the stereospecificity of the enzymes that catalyze their conversion to and from pyruvate.

L-Lactic Acid Metabolism: In human cells, the metabolism of L-lactic acid is primarily governed by L-lactate dehydrogenase (L-LDH) , a ubiquitous enzyme that reversibly converts L-lactate to pyruvate.[1][2] This reaction is a critical juncture in energy metabolism, linking anaerobic glycolysis with the aerobic Krebs cycle. L-LDH exists as various isoenzymes, composed of M (muscle) and H (heart) subunits, with different kinetic properties tailored to the metabolic needs of specific tissues.[2][3]

This compound Metabolism: In stark contrast, human cells possess a very limited capacity to metabolize this compound.[4] Mammals lack a dedicated, highly active D-lactate dehydrogenase. The slow metabolism of this compound is thought to be carried out by a non-specific enzyme, likely a D-α-hydroxy acid dehydrogenase , though its precise identity and kinetic properties in humans are not well-characterized.[5] This metabolic bottleneck is the primary reason for the potential toxicity of this compound.

Figure 1: Core enzymatic reactions in L- and this compound metabolism.

Production and Sources

The primary sources of D- and L-lactic acid in the human body are distinctly different, a key factor in their physiological concentrations.

L-Lactic Acid: This isomer is the natural and predominant form produced endogenously by human tissues, particularly during strenuous exercise when anaerobic glycolysis is upregulated in muscle cells.[6] Red blood cells, which lack mitochondria, are also a constant source of L-lactate.

This compound: The main source of this compound in humans is the metabolic activity of gut microbiota.[5] Certain species of bacteria, such as Lactobacillus and Bifidobacterium, produce this compound as a fermentation byproduct from undigested carbohydrates.[5] In healthy individuals with a balanced gut microbiome and intact intestinal barrier, the amount of this compound absorbed into the bloodstream is negligible. However, in conditions like short bowel syndrome or small intestinal bacterial overgrowth (SIBO), excessive bacterial production and absorption can lead to a significant increase in systemic this compound levels.[5]

Cellular Transport: The Role of Monocarboxylate Transporters (MCTs)

The movement of both D- and L-lactic acid across cell membranes is facilitated by a family of proton-linked monocarboxylate transporters (MCTs).[7][8] The main isoforms involved are MCT1 and MCT4.

-

MCT1: This is a high-affinity transporter for L-lactate and is widely expressed in tissues that utilize lactate as a fuel source, such as the heart and oxidative muscle fibers.[1][9] It is also involved in the uptake of lactate by the liver for gluconeogenesis.[1]

-

MCT4: This is a low-affinity, high-capacity transporter primarily found in highly glycolytic tissues, such as white muscle fibers and cancer cells, where it facilitates the efflux of the large amounts of L-lactate produced.[9][10]

While primarily studied for L-lactate transport, evidence suggests that MCTs can also transport this compound, albeit with different affinities.[11][12]

References

- 1. Structure and function of a monocarboxylate transporter homolog specific for L-lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of mitochondrial lactate dehydrogenase and lactate oxidation in the intracellular lactate shuttle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current aspects of lactate exchange: lactate/H+ transport in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Physiological Role of D-Lactic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-lactic acid, an enantiomer of the well-known L-lactic acid, has long been considered a minor and even toxic metabolic byproduct in mammals. However, emerging research is revealing a more complex physiological and pathophysiological role for this molecule. Predominantly produced by the gut microbiota and to a lesser extent through endogenous metabolic pathways, this compound is now implicated in a range of processes from metabolic regulation to neurological function and inflammatory signaling. This technical guide provides an in-depth exploration of the production, metabolism, and physiological effects of this compound in mammals, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted role of this compound.

Introduction

Lactic acid exists as two stereoisomers: L-lactic acid and this compound. While L-lactic acid is a central player in mammalian energy metabolism, this compound is present at significantly lower concentrations under normal physiological conditions, typically in the nanomolar to micromolar range in the blood.[1][2] For many years, elevated levels of this compound were primarily associated with D-lactic acidosis, a serious condition characterized by metabolic acidosis and encephalopathy, often occurring in individuals with short bowel syndrome or small intestinal bacterial overgrowth (SIBO).[3][4]

Recent advancements in analytical techniques and a growing interest in the gut-organ axis have shed new light on the broader physiological significance of this compound. It is now understood that mammals possess the enzymatic machinery to metabolize this compound, and that this molecule can influence key metabolic and signaling pathways.[2][5] This guide will delve into the current understanding of this compound's role in mammalian physiology, moving beyond its perception as a simple waste product to that of a bioactive molecule with potential therapeutic implications.

Production and Metabolism of this compound

Sources of this compound

There are two primary sources of this compound in mammals:

-

Exogenous Production (Gut Microbiota): The vast majority of this compound is produced by the fermentation of undigested carbohydrates by various bacterial species within the gastrointestinal tract.[5][6] Genera such as Lactobacillus, Bifidobacterium, and Streptococcus are known producers of this compound.[7] In pathological conditions like short bowel syndrome, an overgrowth of these bacteria coupled with increased substrate availability can lead to a dramatic increase in this compound production and absorption.[3]

-

Endogenous Production (Methylglyoxal Pathway): Mammalian cells produce small amounts of this compound endogenously through the methylglyoxal pathway.[1][2] This pathway is a detoxification route for methylglyoxal, a reactive dicarbonyl compound formed as a byproduct of glycolysis.

Metabolism of this compound

Contrary to earlier beliefs that this compound is poorly metabolized, mammals possess a specific enzyme for its degradation:

-

D-Lactate Dehydrogenase (D-LDH): This enzyme, distinct from the L-lactate dehydrogenase (L-LDH), is located on the inner mitochondrial membrane and catalyzes the irreversible oxidation of this compound to pyruvate.[8][9] The highest concentrations of D-LDH are found in the liver and kidneys, with lower levels in the brain.[9] The conversion of this compound to pyruvate allows it to enter central energy metabolism, including the citric acid cycle and gluconeogenesis.[10]

The metabolism of this compound is, however, significantly slower than that of L-lactic acid.[11] When production exceeds the metabolic capacity, this compound can accumulate in the blood and tissues.

Physiological and Pathophysiological Roles

This compound in Metabolic Regulation

Recent studies have highlighted a potential role for this compound in the regulation of glucose and lipid metabolism:

-

Substrate for Gluconeogenesis and Lipogenesis: In the liver, this compound can be converted to pyruvate and subsequently serve as a substrate for both gluconeogenesis (glucose production) and lipogenesis (fat synthesis).[10][12] This has led to the hypothesis that excessive this compound from the gut could contribute to hyperglycemia and the development of non-alcoholic fatty liver disease (NAFLD).[13][14]

-

Association with Obesity and Type 2 Diabetes: Elevated levels of circulating this compound have been observed in obese individuals and mouse models of obesity and diabetes.[10][12] Trapping gut-derived this compound has been shown to improve glucose tolerance and reduce liver fat in obese mice, suggesting a causal link.[10][13]

Neurological Effects of this compound

The most well-documented pathological effect of high this compound levels is neurotoxicity, leading to the symptoms of D-lactic acidosis:

-

D-Lactic Acidosis and Encephalopathy: In conditions of excessive this compound production, its accumulation in the blood can lead to metabolic acidosis and a characteristic encephalopathy with symptoms such as confusion, ataxia, slurred speech, and fatigue.[4][15]

-

Mechanism of Neurotoxicity: The precise mechanisms of this compound-induced neurotoxicity are still under investigation. A leading hypothesis is the interference with mitochondrial energy metabolism in the brain.[7][16] this compound may compete with pyruvate and L-lactic acid for transport into mitochondria via monocarboxylate transporters (MCTs), thereby impairing the brain's ability to generate ATP.[16]

This compound as a Signaling Molecule

There is emerging evidence that this compound can act as a signaling molecule, particularly in the context of inflammation:

-

Activation of Inflammatory Pathways: Studies in bovine cells have shown that this compound can induce the activation of several pro-inflammatory signaling pathways, including PI3K/Akt, p38 MAPK, and ERK1/2, leading to the activation of transcription factors like NF-κB and HIF-1α.[17] This results in the increased expression of inflammatory cytokines such as IL-6.[17]

Quantitative Data

The following tables summarize key quantitative data related to this compound in mammals.

Table 1: Circulating this compound Concentrations in Mammals

| Species | Condition | This compound Concentration (mM) | Reference(s) |

| Human | Healthy | 0.006 - 0.25 | [9] |

| Human | Short Bowel Syndrome | > 3.0 | [9][18] |

| Human | Diabetic Ketoacidosis | Average 3.82 | [9] |

| Human | Obese Individuals | Significantly higher than lean | [12] |

| Mouse | Healthy | Undetectable to low µM | [12] |

| Mouse | High-Fat Diet (Obese) | Significantly elevated | [10][12] |

| Calf | Healthy | Low µM | [19] |

| Calf | Diarrheic | Significantly elevated | [19][20] |

Table 2: D-Lactate Dehydrogenase (D-LDH) Activity in Rat Tissues

| Tissue | D-LDH Activity (relative) | Reference(s) |

| Liver | High | [9][16] |

| Kidney | High | [9] |

| Heart | Low | [16] |

| Brain | Low | [9][16] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Quantification of this compound in Biological Samples

Accurate quantification of this compound is crucial and requires methods that can distinguish it from the much more abundant L-lactic acid.

5.1.1. Enzymatic Assay (Colorimetric/Fluorometric)

-

Principle: This method utilizes the specific enzyme D-lactate dehydrogenase (D-LDH) to oxidize this compound. The resulting production of NADH or a colored/fluorescent product is measured spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: Deproteinize samples (e.g., serum, plasma, tissue homogenates) using a 10 kDa molecular weight cut-off spin filter or by precipitation with perchloric acid followed by neutralization.

-

Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.

-

Reaction Setup: In a 96-well plate, add the prepared samples and standards.

-

Enzyme Reaction: Add a reaction mix containing D-LDH and a suitable substrate/probe.

-

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculation: Determine the this compound concentration in the samples by comparing their readings to the standard curve.

-

-

Commercial Kits: Several commercial kits are available for the enzymatic determination of this compound (e.g., from Abcam, Sigma-Aldrich).[21]

5.1.2. High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC allows for the separation of D- and L-lactic acid based on their interaction with a chiral stationary phase. Detection can be achieved using various detectors, including UV or mass spectrometry.

-

Protocol Outline:

-

Sample Preparation: Deproteinize and filter the samples as described for the enzymatic assay.

-

Chromatographic Separation:

-

Column: Use a chiral column (e.g., Astec CHIROBIOTIC® R).

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Set a constant flow rate.

-

Temperature: Maintain a constant column temperature.

-

-

Detection:

-

UV Detection: Derivatization of lactic acid may be required to introduce a chromophore.

-

Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity without the need for derivatization.

-

-

Quantification: Quantify the this compound peak by comparing its area to that of a standard curve.[22]

-

Measurement of D-Lactate Dehydrogenase (D-LDH) Activity

-

Principle: D-LDH activity is determined by measuring the rate of D-lactate-dependent reduction of a substrate, such as NAD+, or the oxidation of a colorimetric probe.

-

Protocol Outline:

-

Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable buffer on ice.

-

Subcellular Fractionation (Optional): To measure mitochondrial D-LDH activity, isolate mitochondria by differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the homogenate or mitochondrial fraction (e.g., using a BCA assay).

-

Enzyme Assay:

-

In a cuvette or 96-well plate, add a reaction buffer containing a saturating concentration of this compound and the co-substrate/probe.

-

Initiate the reaction by adding the tissue homogenate or mitochondrial fraction.

-

Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.

-

-

Calculation: Calculate the enzyme activity, typically expressed as nmol/min/mg protein.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and relationships involving this compound.

This compound Metabolism and Entry into Central Metabolism

Proposed Inflammatory Signaling Cascade of this compound

Experimental Workflow for Investigating the Metabolic Effects of Gut-Derived this compound

Conclusion and Future Directions

The physiological role of this compound in mammals is far more intricate than previously appreciated. While it remains a key factor in the pathology of D-lactic acidosis, its involvement in mainstream metabolic regulation and cell signaling is a rapidly evolving field of research. The gut microbiome stands out as the primary modulator of circulating this compound levels, highlighting the importance of the gut-organ axis in health and disease.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Therapeutic Targeting of Gut-Derived this compound: The development of strategies to modulate the production or absorption of this compound from the gut, such as targeted probiotics, prebiotics, or intestinal binders, could hold therapeutic potential for metabolic diseases like type 2 diabetes and NAFLD.

-

Elucidation of Signaling Mechanisms: A deeper understanding of the receptors and downstream signaling pathways activated by this compound in different cell types is needed to fully comprehend its physiological and pathological effects.

-

Role in Neurological Disorders: Beyond the acute encephalopathy of D-lactic acidosis, the potential contribution of chronic, low-grade elevations of this compound to other neurological conditions remains an open question.

-

Development of Advanced Diagnostics: Continued innovation in rapid and specific assays for this compound will be crucial for both clinical diagnostics and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. D-lactate in human and ruminant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactic Acidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. D-lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Identification of putative mammalian D-lactate dehydrogenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Evaluation of D-Lactate Pathophysiology: New Insights into the Mechanisms Involved and the Many Areas in Need of Further Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut substrate trap of D-lactate from microbiota improves blood glucose and fatty liver disease in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [D(-)Lactic acid--a metabolism problem] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. healthsci.mcmaster.ca [healthsci.mcmaster.ca]

- 14. How Trapping a Molecule Made by Gut Microbes can Improve Health | Microbiology [labroots.com]

- 15. litfl.com [litfl.com]

- 16. D-Lactate altered mitochondrial energy production in rat brain and heart but not liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. med.virginia.edu [med.virginia.edu]

- 19. Both L- and D-Lactate Contribute to Metabolic Acidosis in Diarrheic Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Lactic acidosis in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abcam.com [abcam.com]

- 22. Sensitive determination of this compound in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Production of D-Lactic Acid in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-lactic acid, an enantiomer of the more abundant L-lactic acid, is a metabolite of significant interest due to its association with various physiological and pathological states, most notably D-lactic acidosis. While present at low concentrations in healthy individuals, elevated levels can lead to severe neurological and metabolic disturbances. Understanding the endogenous and microbial sources of this compound is crucial for the development of diagnostic and therapeutic strategies. This technical guide provides an in-depth overview of the natural production of this compound in the human body, detailing the contributions of the gut microbiome and the endogenous methylglyoxal pathway. It includes a compilation of quantitative data, detailed experimental protocols for this compound analysis, and a review of the key signaling pathways affected by this metabolite.

Introduction

This compound is a stereoisomer of lactic acid that is not significantly produced by human enzymes under normal physiological conditions. Its accumulation in the body can lead to a state of metabolic acidosis, often accompanied by neurological symptoms such as confusion, ataxia, and slurred speech. The two primary sources of this compound in humans are the metabolic activity of the gut microbiota and the endogenous methylglyoxal pathway. This guide will explore these two production routes in detail, providing a comprehensive resource for researchers in the field.

Sources of this compound Production

Gut Microbiome

The human gut is colonized by a complex ecosystem of microorganisms, some of which are capable of producing this compound as a fermentation byproduct of carbohydrates. In healthy individuals, the production and absorption of this compound from the gut are minimal. However, in certain conditions, particularly those associated with carbohydrate malabsorption and altered gut motility, an overgrowth of D-lactate-producing bacteria can occur.

Key bacterial genera known to produce this compound include Lactobacillus, Bifidobacterium, and Streptococcus.[1][2] Conditions such as short bowel syndrome (SBS), jejunoileal bypass, and small intestinal bacterial overgrowth (SIBO) create an environment conducive to the proliferation of these bacteria.[3][4] The increased delivery of undigested carbohydrates to the colon serves as a substrate for fermentation, leading to a significant increase in this compound production.[3]

Endogenous Methylglyoxal Pathway

The methylglyoxal pathway is a secondary route of glycolysis that detoxifies methylglyoxal, a reactive dicarbonyl compound formed primarily from the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate. This pathway is a minor but constant endogenous source of this compound in human cells.[1]

The detoxification of methylglyoxal is a two-step process catalyzed by the enzymes glyoxalase I (Glo1) and glyoxalase II (Glo2).

-

Glyoxalase I (Glo1): Catalyzes the formation of S-D-lactoylglutathione from methylglyoxal and reduced glutathione (GSH).

-

Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to this compound and regenerates GSH.

This pathway is active in all human cells, and its activity can be upregulated in conditions of high glycolytic flux, such as in diabetes mellitus.[1]

Quantitative Data on this compound Levels

The concentration of this compound in human biological fluids is a critical indicator of its production and clearance. The following tables summarize reported values in healthy individuals and in various pathological conditions.

| Table 1: this compound Concentrations in Healthy Individuals | |

| Biological Fluid | Concentration Range |

| Plasma/Serum | 0.01 - 0.2 mmol/L[5] |

| Urine | 0.5 - 100 µmol/L[6][7] |

| Table 2: this compound Concentrations in Pathological Conditions | | | :--- | :--- | :--- | | Condition | Biological Fluid | Concentration Range | | Short Bowel Syndrome | Plasma/Serum | Can exceed 3 mmol/L[3] | | | Feces | Significantly increased[2] | | Diabetes Mellitus | Plasma/Serum | Significantly increased[1] | | Sepsis | Plasma | 0.1 - 0.7 mmol/L[4] | | | Rectal Lumen | 0.4 - 2.5 mmol/L[4] | | Intestinal Ischemia | Plasma | Significantly elevated[8][9] |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is essential for research and clinical diagnosis. The following sections detail common methodologies.

Enzymatic Assay

This method relies on the specific oxidation of this compound by D-lactate dehydrogenase (D-LDH), leading to the formation of NADH, which can be measured spectrophotometrically.

Principle: D-Lactate + NAD⁺ --(D-LDH)--> Pyruvate + NADH + H⁺

The increase in absorbance at 340 nm is directly proportional to the this compound concentration.

Protocol:

-

Sample Preparation: Serum, plasma, or other biological fluids should be deproteinized, typically using perchloric acid, followed by neutralization.[10]

-

Reagent Preparation: Prepare a reaction buffer (e.g., hydrazine/glycine buffer, pH 9.0) containing NAD⁺ and D-LDH.

-

Assay Procedure:

-

Add the prepared sample to the reaction buffer.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the initial absorbance at 340 nm (A1).

-

Add D-LDH to initiate the reaction.

-

Incubate until the reaction is complete.

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation: The change in absorbance (A2 - A1) is used to calculate the this compound concentration against a standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high sensitivity and the ability to separate D- and L-lactic acid enantiomers.

Principle: Chiral stationary phases are used to separate the two enantiomers of lactic acid, which are then detected, often after derivatization to enhance sensitivity.

Protocol:

-

Sample Preparation: Deproteinization of the sample is required. Derivatization with a fluorescent tag (e.g., 4-nitro-7-piperazino-2,1,3-benzoxadiazole) is often performed to increase detection sensitivity.[6]

-

Chromatographic Conditions:

-

Column: A chiral column (e.g., Astec CHIROBIOTIC R) is essential for enantiomeric separation.[6]

-

Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[11]

-

Detection: Fluorescence detection is commonly used for derivatized samples. Mass spectrometry (LC-MS/MS) can also be employed for high specificity and sensitivity.[6]

-

-

Quantification: The peak area of the this compound enantiomer is compared to a standard curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and can be used for this compound quantification after derivatization.

Principle: Lactic acid is converted into a volatile derivative, which is then separated by gas chromatography and detected by mass spectrometry.

Protocol:

-

Sample Preparation: Lactic acid is extracted from the biological matrix and derivatized to increase its volatility. Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide) or esterification followed by acylation.[12]

-

GC-MS Conditions:

-

Column: A capillary column suitable for the separation of the derivatized lactic acid is used.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Ionization: Electron ionization (EI) is commonly employed.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

-

Quantification: The abundance of a characteristic ion of the derivatized this compound is measured and compared to a standard curve.

Signaling Pathways and Logical Relationships

This compound Production Pathways

The following diagram illustrates the two primary pathways for this compound production in the human body.

Caption: Primary pathways of this compound production in humans.

HCAR1 Signaling Pathway

This compound, along with L-lactic acid, can act as a signaling molecule by activating the G-protein coupled receptor HCAR1 (GPR81).

Caption: Simplified HCAR1 signaling pathway activated by this compound.

D-Lactate and Mitochondrial Dysfunction

Elevated this compound levels have been implicated in mitochondrial dysfunction, contributing to cellular stress.

Caption: Proposed mechanism of this compound-induced mitochondrial dysfunction.

Conclusion

The natural production of this compound in the human body is a complex interplay between the gut microbiome and endogenous metabolic pathways. While typically maintained at low levels, dysregulation in either of these sources can lead to significant pathophysiological consequences. A thorough understanding of the mechanisms of this compound production, coupled with accurate analytical methods, is paramount for the diagnosis and management of associated disorders. Further research into the signaling roles of this compound may unveil novel therapeutic targets for a range of metabolic and inflammatory conditions. This guide provides a foundational resource for scientists and clinicians working to unravel the complexities of this compound metabolism and its impact on human health.

References

- 1. D-Lactate: Implications for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fecal lactate and short bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Lactic Acidosis: An Underrecognized Complication of Short Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luminal concentrations of L- and D-lactate in the rectum may relate to severity of disease and outcome in septic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Determination of L- and this compound Enantiomers by HPLC/MS/MS [sigmaaldrich.com]

- 7. Sensitive determination of this compound and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasma D (-)-lactate as a new marker for diagnosis of acute intestinal injury following ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. remedypublications.com [remedypublications.com]

- 10. abcam.com [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of D-Lactic Acid in Microbial Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Lactic acid, an enantiomer of the more commonly known L-lactic acid, has emerged as a molecule of significant interest in microbial fermentation, primarily driven by its role as a precursor for the production of heat-resistant polylactic acid (PLA) bioplastics.[1][2][3] This guide provides an in-depth technical overview of the core aspects of this compound in microbial systems, including its metabolic pathways, production data, and detailed experimental protocols.

Metabolic Pathways for this compound Production

In microorganisms, this compound is primarily produced from pyruvate, a central metabolite in glycolysis. The key enzyme responsible for this conversion is D-lactate dehydrogenase (D-LDH), which catalyzes the reduction of pyruvate to D-lactate with the concomitant oxidation of NADH to NAD+.[4][5][6]

Microorganisms can be categorized based on their lactic acid fermentation pathways:

-

Homofermentative Pathway: In this pathway, one molecule of glucose is converted into two molecules of pyruvate via the Embden-Meyerhof-Parnas (EMP) pathway. Subsequently, pyruvate is reduced to lactic acid. Homofermentative lactic acid bacteria (LAB) can produce either L-lactic acid, this compound, or a racemic mixture, depending on the stereospecificity of their lactate dehydrogenase(s).[5][6][7]

-

Heterofermentative Pathway: In this pathway, glucose is metabolized via the pentose phosphate pathway, yielding one molecule of lactic acid, one molecule of ethanol, and one molecule of carbon dioxide per molecule of glucose.[6][7]

The stereospecificity of the lactate dehydrogenase enzyme is the critical determinant for the type of lactic acid produced.[5][6] Many wild-type LAB predominantly produce L-lactic acid.[8] Therefore, metabolic engineering strategies are often employed to achieve high-yield and high-purity this compound production.

Metabolic Engineering Strategies for this compound Production

Metabolic engineering plays a crucial role in redirecting carbon flux towards this compound. Common strategies include:

-

Heterologous Expression of D-LDH: Introducing a gene encoding for D-LDH from a suitable donor organism into a production host. For example, the D-LDH gene from Leuconostoc mesenteroides has been successfully expressed in Saccharomyces cerevisiae.[1]

-

Deletion of Competing Pathways: Knocking out genes that divert pyruvate to other fermentation byproducts, such as ethanol (via pyruvate decarboxylase) or other organic acids.[1][9]

-

Deletion of L-LDH Activity: Inactivating the endogenous L-lactate dehydrogenase gene to prevent the formation of L-lactic acid and ensure high optical purity of this compound.

Quantitative Data on this compound Production

The following table summarizes key quantitative data from various studies on microbial this compound production, highlighting the achievements of metabolic engineering and fermentation optimization.

| Microorganism | Engineering Strategy | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Optical Purity (%) | Reference |

| Saccharomyces cerevisiae | PDC1 deletion, 2x D-LDH integration | Glucose | Neutralizing fed-batch | 61.5 | 0.612 | - | >99.9 | [1] |

| Bacillus subtilis DA12 | Heterologous D-LDH expression | Glucose | Batch | ~90 (1M) | - | 2 | - | [2] |

| Methylomonas sp. DH-1 JHM805 | Regulated D-LDH expression, glgA/glgC deletion | Methane | Bioreactor | 6.17 | - | 0.057 | - | [10] |

| Sporolactobacillus inulinus | Wild-type | Glucose with peanut meal | Fed-batch | 207 | - | - | 99.3 | [3] |

| Sporolactobacillus sp. CASD | Wild-type | Glucose with peanut meal | Fed-batch | 144 | 0.96 | 1.67 | 99.85 | [3] |

Experimental Protocols

Quantification of this compound in Fermentation Broth

Method 1: High-Performance Liquid Chromatography (HPLC)

This is a widely used and accurate method for quantifying organic acids.

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove microbial cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample with the mobile phase to a suitable concentration range for the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: A reverse-phase C18 column or a specific organic acid analysis column.

-

Mobile Phase: A dilute acid solution, such as 5 mM H₂SO₄.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 60 °C.

-

Detection: Refractive Index (RI) detector or UV detector at approximately 210 nm.[11]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of pure this compound.

-

Run the prepared samples and standards on the HPLC.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Method 2: Enzymatic Assay

This method offers high specificity for this compound.

-

Principle: D-lactate dehydrogenase (D-LDH) catalyzes the oxidation of this compound to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the this compound concentration.[4][12]

-

Reagents:

-

Assay buffer (e.g., hydrazine/glycine buffer, pH 9.0).

-

NAD⁺ solution.

-

D-Lactate Dehydrogenase (D-LDH) enzyme solution.

-

This compound standards.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NAD⁺ solution.

-

Add the sample (clarified fermentation broth) or this compound standard to the reaction mixture.

-

Measure the initial absorbance at 340 nm (A1).

-

Add the D-LDH enzyme solution to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 37°C) until the reaction is complete (absorbance is stable).

-

Measure the final absorbance at 340 nm (A2).

-

Calculate the change in absorbance (ΔA = A2 - A1) for both the samples and standards.

-

Determine the concentration of this compound in the samples using the standard curve.

-

D-Lactate Dehydrogenase (D-LDH) Activity Assay

This assay measures the catalytic activity of the D-LDH enzyme.

-

Principle: The assay measures the rate of NADH oxidation to NAD⁺, which is coupled to the reduction of pyruvate to D-lactate. The decrease in absorbance at 340 nm is monitored over time.[4]

-

Reagents:

-

Assay buffer (e.g., phosphate buffer, pH 7.0).

-

Pyruvate solution (substrate).

-

NADH solution.

-

Enzyme extract (from cell lysate).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyruvate, and NADH in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Add the enzyme extract to the cuvette to start the reaction.

-

Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer for a set period (e.g., 3-5 minutes).

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

-

Calculation of Enzyme Activity:

-

One unit (U) of D-LDH activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

-

The activity (U/mL) can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Signaling and Physiological Roles of this compound

While the primary focus on this compound in microbial fermentation is its role as a product, it can also have physiological effects on the producing microorganisms and the surrounding microbial community.

-

Acid Stress: The accumulation of this compound, like other organic acids, leads to a decrease in the pH of the fermentation medium. This acid stress can inhibit microbial growth and productivity.[9]

-

Toxicity: High concentrations of lactate can be toxic to microbial cells, partly due to the uncoupling effect of the undissociated acid on the proton motive force across the cell membrane.

-

Redox Balance: The production of this compound from pyruvate is a key mechanism for regenerating NAD⁺ from NADH. This is crucial for maintaining the cellular redox balance and allowing glycolysis to continue under anaerobic or oxygen-limited conditions.[4]

-

Interspecies Interactions: In mixed microbial communities, this compound produced by one species can be utilized as a carbon source by other microorganisms. This cross-feeding can influence the structure and function of the microbial ecosystem.[13]

While specific signaling pathways directly triggered by this compound in producing microorganisms are not extensively documented in the context of industrial fermentation, its impact on the cellular environment through pH changes and redox state can indirectly influence various cellular signaling and regulatory networks.

dot digraph D-Lactic_Acid_Effects { graph [splines=true, overlap=false, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"this compound Production" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "pH Decrease" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Redox Balance (NAD+ Regeneration)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Acid Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition of Growth/Productivity" [shape=parallelogram]; "Continuation of Glycolysis" [shape=parallelogram]; "Influence on Gene Expression" [shape=parallelogram]; "Interspecies Cross-feeding" [shape=parallelogram];

"this compound Production" -> "pH Decrease"; "this compound Production" -> "Redox Balance (NAD+ Regeneration)"; "pH Decrease" -> "Acid Stress"; "Acid Stress" -> "Inhibition of Growth/Productivity"; "Acid Stress" -> "Influence on Gene Expression"; "Redox Balance (NAD+ Regeneration)" -> "Continuation of Glycolysis"; "this compound Production" -> "Interspecies Cross-feeding"; } dot Figure 3. Physiological effects of this compound accumulation.

Conclusion

This compound plays a critical and expanding role in microbial fermentation, primarily as a valuable building block for advanced bioplastics. The ability to engineer microorganisms for high-yield, high-purity this compound production is a testament to the power of synthetic biology and metabolic engineering. A thorough understanding of the underlying metabolic pathways, robust analytical methods for quantification, and an awareness of the physiological effects of this compound are essential for the successful development and optimization of industrial fermentation processes. This guide provides a foundational technical overview to support researchers, scientists, and drug development professionals in this dynamic field.

References

- 1. This compound production by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Bacillus subtilis for production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in this compound Production from Renewable Resources: Case Studies on Agro-Industrial Waste Streams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme Activity Measurement of D-Lactate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 5. Frontiers | Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry [frontiersin.org]

- 6. Metabolism Characteristics of Lactic Acid Bacteria and the Expanding Applications in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactic acid fermentation - Wikipedia [en.wikipedia.org]

- 8. Lactic acid - Wikipedia [en.wikipedia.org]

- 9. Metabolic Engineering and Adaptive Evolution for Efficient Production of l-Lactic Acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing this compound production from methane through metabolic engineering of Methylomonas sp. DH-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Microbial lactate utilisation and the stability of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-lactic acid, a stereoisomer of L-lactic acid, is primarily a metabolic byproduct of fermentation by certain gut bacteria. In a state of gut microbial balance, or eubiosis, this compound is produced in negligible amounts and is efficiently metabolized. However, in conditions of dysbiosis, particularly those characterized by an overgrowth of D-lactate-producing bacteria, its production can overwhelm the host's metabolic capacity, leading to elevated systemic levels. This accumulation can result in D-lactic acidosis, a potentially severe metabolic derangement, and is increasingly implicated in the pathophysiology of various gastrointestinal and systemic diseases. This guide provides a comprehensive technical overview of the intricate relationship between this compound, the gut microbiota, and dysbiosis, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

This compound Production by Gut Microbiota in Eubiosis and Dysbiosis

The human gut is colonized by a complex ecosystem of microorganisms that play a crucial role in health and disease. While many gut bacteria produce L-lactic acid as a primary fermentation product, a smaller subset is capable of producing this compound.

In a healthy gut, the production of this compound is minimal and is readily cleared by the host. However, certain conditions can disrupt this delicate balance, leading to an overgrowth of D-lactate-producing bacteria and subsequent accumulation of this compound.[1][2] The most well-documented condition associated with D-lactic acidosis is Short Bowel Syndrome (SBS) , where anatomical changes and rapid transit of carbohydrates to the colon create an environment ripe for the proliferation of these bacteria.[1][3][4][5][6][7][8]

Other conditions associated with gut dysbiosis and elevated this compound include:

-

Inflammatory Bowel Disease (IBD): Patients with IBD, including Crohn's disease and ulcerative colitis, often exhibit altered gut microbiota composition and increased intestinal permeability, which can contribute to higher systemic this compound levels.[6]

-

Small Intestinal Bacterial Overgrowth (SIBO): An excessive number of bacteria in the small intestine can lead to increased fermentation of carbohydrates and production of this compound.

Key Bacterial Producers of this compound

Several bacterial genera commonly found in the gut are known to produce this compound. These include:

-

Lactobacillus : Many species within this genus are capable of producing this compound, including L. acidophilus, L. delbrueckii, L. plantarum, and L. fermentum.[9]

-

Bifidobacterium : While generally considered beneficial, some species can produce this compound.[10][11]

-

Clostridium

-

Escherichia coli

-

Streptococcus

The specific strains and their metabolic activity are influenced by substrate availability (particularly undigested carbohydrates) and the overall gut environment.

Quantitative Data on this compound in Health and Disease

The following tables summarize quantitative data on this compound levels in various conditions, as reported in the scientific literature.

Table 1: Serum this compound Concentrations in Short Bowel Syndrome (SBS)

| Patient Population | Condition | This compound Concentration (mmol/L) | Reference |

| 14-year-old male | SBS with D-lactic acidosis | 11.21 | [3] |

| 4-year-old male | SBS with D-lactic acidosis | 8.89 | [5] |

| 12-year-old male | SBS with D-lactic acidosis | 4.26 - 7.48 | [5] |

| 12-year-old male | SBS with D-lactic acidosis | 5.23 | [7] |

| Pediatric patients (n=23) | SBS with D-lactic acidosis | > 0.25 (Cases) | [4] |

| Pediatric patients (n=23) | SBS without D-lactic acidosis | ≤ 0.25 (Controls) | [4] |

Table 2: this compound Concentrations in Inflammatory Bowel Disease (IBD)

| Patient Population | Condition | This compound Concentration | Reference |

| Pediatric IBD patients (n=44) | IBD | Median: 4.05 nmol/L | [6] |

| Healthy controls (n=49) | Healthy | Median: -0.25 nmol/L | [6] |

Table 3: Impact of Interventions on this compound Levels

| Intervention | Patient Population/Model | Effect on this compound | Reference |

| Antibiotics (Metronidazole) | 12-year-old male with SBS | Normalization of this compound levels | [5] |

| Synbiotic Treatment | Patient with SBS | Serum D-lactate declined | [12] |

| Probiotic Cocktail | Boy with SBS and recurrent D-lactic acidosis | Disappearance of D-lactate-producing Lactobacillus strains | [9][13] |

Table 4: In Vitro this compound Production by Lactobacillus Species

| Bacterial Species | Substrate | This compound Production | Reference |

| Lactobacillus sp. and L. amylovorus mixed culture | Starch | Mixture of L-(+)- and D-(–)-lactic acid | [2] |

Pathophysiology of this compound-Associated Dysbiosis

The overproduction and accumulation of this compound can have significant pathophysiological consequences, affecting the intestinal barrier, immune system, and central nervous system.

Impairment of the Intestinal Barrier

Elevated levels of this compound in the gut lumen can contribute to increased intestinal permeability, often referred to as "leaky gut." This occurs through the disruption of tight junction proteins that regulate the paracellular space between intestinal epithelial cells. Increased permeability allows for the translocation of this compound, as well as other bacterial products like lipopolysaccharide (LPS), into the bloodstream, triggering systemic inflammation. Some studies suggest that certain probiotic strains can protect against this disruption.[14][15]

Immunomodulatory Effects

This compound can modulate the immune system, often in a pro-inflammatory manner. It has been shown to activate signaling pathways that lead to the production of inflammatory cytokines.

Neurotoxicity

One of the most severe consequences of D-lactic acidosis is encephalopathy, characterized by neurological symptoms such as confusion, ataxia, and slurred speech.[1] The exact mechanisms of this compound-induced neurotoxicity are not fully elucidated but are thought to involve direct effects on the central nervous system, independent of the acidosis itself.[16][17] Animal studies have shown that this compound infusion can induce neurological signs.[16][17]

Key Signaling Pathways

Several signaling pathways are implicated in the host response to elevated this compound. Understanding these pathways is crucial for identifying potential therapeutic targets.

HCAR1 Signaling in Intestinal Epithelial Cells

The hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81, is a G protein-coupled receptor that can be activated by both L- and this compound. In intestinal epithelial cells, apical activation of HCAR1 by lactate has been shown to enhance intestinal barrier function by promoting the integrity of tight junctions through a Gαi-dependent signaling pathway.[4][7][18][19]

Figure 1: HCAR1 Signaling Pathway. This compound binds to and activates the HCAR1 receptor on intestinal epithelial cells, leading to the inhibition of adenylyl cyclase via Gαi, a decrease in cAMP levels, and subsequent enhancement of intestinal barrier function.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. This compound has been shown to promote the activation of the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines. This can occur through various mechanisms, including the degradation of the inhibitory protein IκBα.

Figure 2: NF-κB Signaling Pathway. This compound can lead to the activation of the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Experimental Protocols and Methodologies

A variety of experimental methods are employed to study the relationship between this compound, gut microbiota, and dysbiosis.

Quantification of this compound

Accurate measurement of this compound in biological samples is critical. Common methods include:

-

Enzymatic Assays: These assays are based on the specific activity of D-lactate dehydrogenase (D-LDH), which oxidizes D-lactate to pyruvate. The resulting production of NADH can be measured spectrophotometrically. Commercial kits are widely available for this purpose.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or fluorescence detection, provide high sensitivity and specificity for the quantification of this compound and can distinguish it from the L-isomer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds and can be used to measure this compound after derivatization.[20][21]

Analysis of Gut Microbiota Composition

To understand the microbial basis of this compound production, it is essential to characterize the gut microbiota. The most common technique is:

-

16S rRNA Gene Sequencing: This method involves amplifying and sequencing the 16S ribosomal RNA gene, which is present in all bacteria and archaea. The resulting sequences are then compared to databases to identify the different microbial taxa present in a sample and their relative abundances.[22][23][24][25][26]

Animal Models

Animal models are invaluable for studying the cause-and-effect relationships between gut dysbiosis, this compound production, and host pathophysiology.

-

Induction of Lactic Acidosis: Lactic acidosis can be induced in rodents through various methods, including the administration of substances like phenformin, which inhibits mitochondrial respiration and promotes anaerobic glycolysis.[19] Ischemia-reperfusion models in the intestine can also lead to increased D-lactate levels.[27]

-

Short Bowel Syndrome Models: Surgical resection of a portion of the small intestine in rodents can mimic the conditions of human SBS and allow for the study of subsequent gut microbial changes and this compound production.

Figure 3: Experimental Workflow. A typical workflow for investigating the role of this compound in gut dysbiosis using an animal model.

Therapeutic Strategies

Management of D-lactic acidosis and the underlying dysbiosis primarily focuses on reducing the production and absorption of this compound.

-

Dietary Modification: Restricting the intake of refined carbohydrates can limit the substrate available for fermentation by D-lactate-producing bacteria.[8]

-

Antibiotics: Antibiotics can be used to reduce the overgrowth of D-lactate-producing bacteria. However, this approach can also have broad effects on the gut microbiota and may lead to resistance.[5][8][28][29]

-

Probiotics and Synbiotics: The administration of specific probiotic strains that do not produce this compound, or synbiotics (a combination of probiotics and prebiotics), can help to restore a healthy gut microbial balance and competitively exclude D-lactate producers.[9][12][13][28]

Conclusion and Future Directions